N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide
Description
N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide is a structurally complex carboxamide derivative characterized by a 3-bromophenylthiourea moiety, a trichloroethyl backbone, and a 1-naphthamide terminal group. Its molecular formula is C₂₁H₁₆BrCl₃N₃O₂S, with a molecular weight of approximately 542.69 g/mol. The compound’s synthesis typically involves multistep reactions, including nucleophilic substitutions and coupling under anhydrous conditions (e.g., THF, NaH) . Key structural features include:
- Trichloroethyl chain: Contributes to lipophilicity and metabolic stability.
- 1-Naphthamide: Provides aromatic bulk, influencing solubility and π-π interactions.
Safety guidelines highlight its hazards, including acute toxicity (oral, dermal), environmental risks, and flammability, necessitating strict storage protocols (low temperature, moisture-free) and personal protective equipment (PPE) during handling .
Properties
Molecular Formula |
C20H15BrCl3N3OS |
|---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H15BrCl3N3OS/c21-13-7-4-8-14(11-13)25-19(29)27-18(20(22,23)24)26-17(28)16-10-3-6-12-5-1-2-9-15(12)16/h1-11,18H,(H,26,28)(H2,25,27,29) |
InChI Key |
GAWDBRAGYNNDDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 3-bromoaniline. This intermediate is then reacted with carbon disulfide and a suitable amine to form the carbonothioyl group. The final step involves the coupling of this intermediate with a trichloroethyl-naphthamide derivative under controlled conditions, such as refluxing in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer immunotherapy. The interaction with IDO1 can modulate immune responses and inhibit tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of carboxamides with structural variations in aromatic substituents, backbone halogens, and terminal groups. Below is a comparative analysis of its analogs:
Table 1: Structural and Functional Comparison
Key Findings
Trichloroethyl backbone: Common across analogs, it increases metabolic resistance but raises toxicity concerns (e.g., trichloromethyl radical release) .
Physicochemical Properties :
- Lipophilicity : The target compound’s 1-naphthamide group increases hydrophobicity vs. acetamide derivatives, affecting membrane permeability .
- Solubility : Bromophenyl and trichloroethyl groups reduce aqueous solubility, necessitating DMSO or THF for dissolution .
Thienyl derivatives serve as intermediates for bioactive heterocycles, while the target compound’s safety profile limits in vivo applications .
Safety and Handling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
